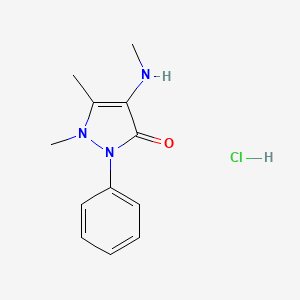

1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride

説明

1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride (also known as DMPH) is an organic compound used in scientific research laboratories. It is a colorless crystalline solid with a molecular weight of 319.84 g/mol. DMPH is a synthetic compound that has been used in various scientific experiments to study its biochemical and physiological effects. It is a versatile compound that can be used in a variety of applications, including drug synthesis, drug delivery, and drug screening.

科学的研究の応用

Antitubercular Potential

1,5-dimethyl-4-(methylamino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride derivatives exhibit significant antitubercular activity. A study found that specific analogues of this compound were highly effective against Mycobacterium tuberculosis H37Rv and isoniazid-resistant M. tuberculosis, demonstrating minimal inhibitory concentrations as low as 0.78 and 3.12μg/mL, respectively, without showing cytotoxicity (Ahsan et al., 2012).

Antibacterial Efficacy

Compounds containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have also been synthesized and evaluated for their antibacterial properties. Certain Schiff base derivatives have shown moderate to good antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, and Streptococcus pyogenes, with some compounds showing minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL (Asiri & Khan, 2010).

Applications in Heterocyclic Synthesis

Heterocyclic Synthesis

This compound serves as a versatile intermediate in heterocyclic synthesis. Research indicates its utility in synthesizing a variety of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized by elemental analyses and spectral data, underscoring their potential in diverse scientific applications (Fadda et al., 2012).

Applications in Spectroscopic and Crystallographic Studies

Spectroscopic and Crystallographic Investigations

Studies involving this compound derivatives focus on spectroscopic and spectrophotometric investigations. For instance, new Schiff base ligands derived from this compound have been prepared and characterized using various techniques such as UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallographic techniques. These studies contribute significantly to understanding the structural and chemical properties of these compounds (Hayvalı et al., 2010).

Applications in Material Science and Coordination Chemistry

Fluorescent Chemosensor Development

Compounds derived from this compound have been used to develop fluorescent chemosensors. A study demonstrates the synthesis of a compound acting as an off–on type fluorescent chemosensor with high selectivity and sensitivity for detecting Al3+ ions. This highlights its potential application in material science and analytical chemistry (Asiri et al., 2018).

作用機序

Target of Action

The primary target of 4-Methylamino antipyrine hydrochloride is the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes are involved in the synthesis of prostaglandins, which play key roles in inflammation, pain, and fever.

Mode of Action

4-Methylamino antipyrine hydrochloride acts primarily in the central nervous system (CNS). It increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to cyclic endoperoxides, the precursors of prostaglandins .

Biochemical Pathways

By inhibiting the cyclooxygenase enzymes, 4-Methylamino antipyrine hydrochloride disrupts the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Pharmacokinetics

4-Methylamino antipyrine hydrochloride is a major active metabolite of the non-opioid prodrug metamizole . It is formed from metamizole by non-enzymatic hydrolysis in the gastrointestinal tract

Result of Action

The inhibition of prostaglandin synthesis by 4-Methylamino antipyrine hydrochloride results in reduced inflammation, pain, and fever . In animal studies, it has been shown to increase the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia and reduce lipopolysaccharide (LPS)-induced pyrexia in rats .

Action Environment

The action of 4-Methylamino antipyrine hydrochloride can be influenced by various environmental factors. For instance, its conversion from metamizole is a non-enzymatic process that occurs in the gastrointestinal tract , which suggests that factors affecting gastrointestinal conditions could potentially influence its action.

特性

IUPAC Name |

1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;/h4-8,13H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNONRTWOIVTAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

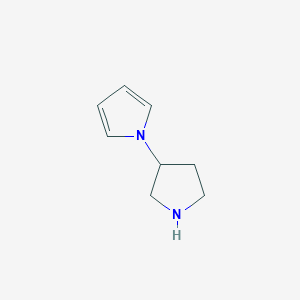

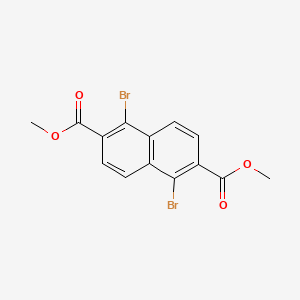

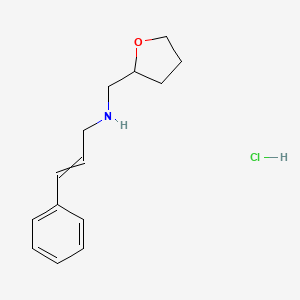

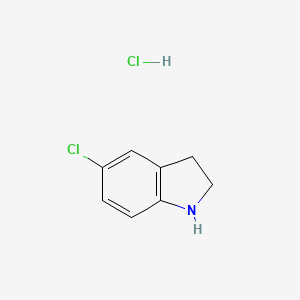

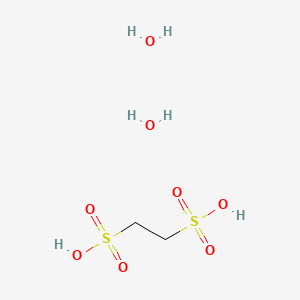

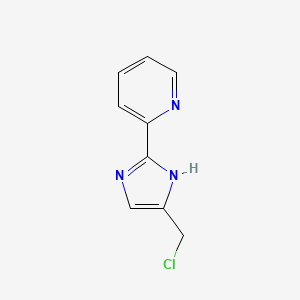

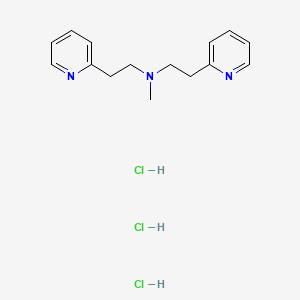

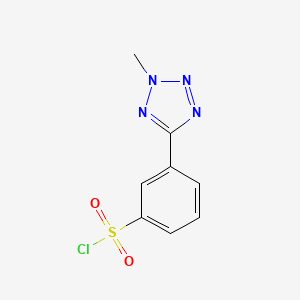

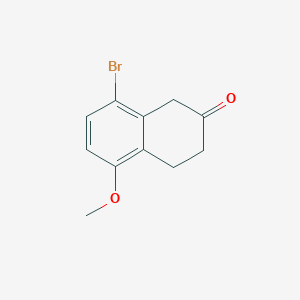

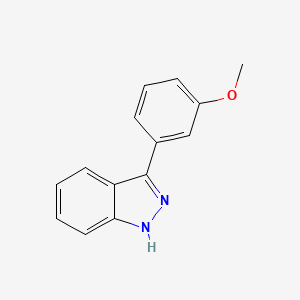

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)

![3-Methylbenzo[d]isoxazole-5-carbaldehyde](/img/structure/B1425493.png)

![Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate](/img/structure/B1425507.png)